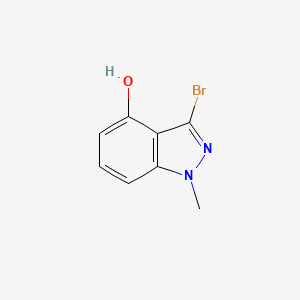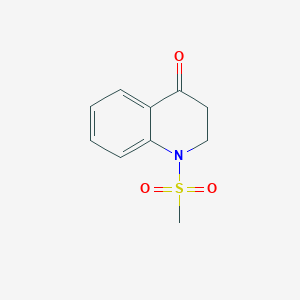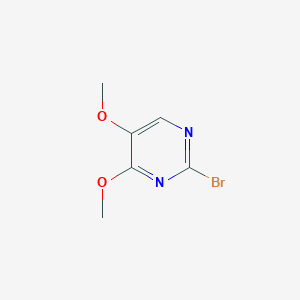
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C₉H₉ClF₃N and a molecular weight of 223.63 g/mol . It is a hydrochloride salt form of 3-(3,4,5-trifluorophenyl)azetidine, characterized by the presence of three fluorine atoms on the phenyl ring and an azetidine ring structure. This compound is typically found in a powder form and is used in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves the reaction of 3,4,5-trifluorobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as heating, stirring, and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the azetidine ring or the phenyl ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenylazetidines .
Aplicaciones Científicas De Investigación
3-(3,4,5-Trifluorophenyl)azetidine hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(3,4,5-trifluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(3,4,5-trifluorophenyl)azetidine hydrochloride include:
- 3-(2,4,6-Trifluorophenyl)azetidine hydrochloride
- 3-(3,4-Difluorophenyl)azetidine hydrochloride
- 3-(3,5-Difluorophenyl)azetidine hydrochloride
Uniqueness
The presence of three fluorine atoms in the 3, 4, and 5 positions of the phenyl ring imparts distinct properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H9ClF3N |
|---|---|
Peso molecular |
223.62 g/mol |
Nombre IUPAC |
3-(3,4,5-trifluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H8F3N.ClH/c10-7-1-5(6-3-13-4-6)2-8(11)9(7)12;/h1-2,6,13H,3-4H2;1H |
Clave InChI |
GZBPPWHVPXYHSO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC(=C(C(=C2)F)F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(Ethylsulfonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11883671.png)




